![molecular formula C7H18N2O8S4 B14391858 N,N'-(Propane-1,3-diyl)bis[N-(methanesulfonyl)methanesulfonamide] CAS No. 89913-08-6](/img/structure/B14391858.png)
N,N'-(Propane-1,3-diyl)bis[N-(methanesulfonyl)methanesulfonamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Propane-1,3-diyl)bis[N-(methanesulfonyl)methanesulfonamide]: is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two methanesulfonyl groups attached to a propane-1,3-diyl backbone, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Propane-1,3-diyl)bis[N-(methanesulfonyl)methanesulfonamide] typically involves the reaction of propane-1,3-diamine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The process involves the following steps:
Preparation of Propane-1,3-diamine: Propane-1,3-diamine is synthesized by the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile.
Reaction with Methanesulfonyl Chloride: Propane-1,3-diamine is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: N,N’-(Propane-1,3-diyl)bis[N-(methanesulfonyl)methanesulfonamide] undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of sulfonamide derivatives.
Scientific Research Applications
N,N’-(Propane-1,3-diyl)bis[N-(methanesulfonyl)methanesulfonamide] has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to react with amino groups in proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N,N’-(Propane-1,3-diyl)bis[N-(methanesulfonyl)methanesulfonamide] involves its ability to react with nucleophiles, particularly amino groups in proteins and enzymes. This reaction leads to the formation of stable sulfonamide bonds, which can inhibit enzyme activity or modify protein function. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N,N’-Bis(3-aminopropyl)-1,3-propanediamine: This compound has a similar propane-1,3-diyl backbone but with amino groups instead of methanesulfonyl groups.
N,N’-Bis(salicylidene)-1,3-propanediamine: Another related compound with a propane-1,3-diyl backbone, but with salicylidene groups.
Uniqueness: N,N’-(Propane-1,3-diyl)bis[N-(methanesulfonyl)methanesulfonamide] is unique due to its dual methanesulfonyl groups, which provide distinct reactivity and applications compared to other similar compounds. Its ability to form stable sulfonamide bonds makes it particularly valuable in biochemical and medicinal research.
Properties
CAS No. |
89913-08-6 |
---|---|
Molecular Formula |
C7H18N2O8S4 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[3-[bis(methylsulfonyl)amino]propyl]-N-methylsulfonylmethanesulfonamide |
InChI |
InChI=1S/C7H18N2O8S4/c1-18(10,11)8(19(2,12)13)6-5-7-9(20(3,14)15)21(4,16)17/h5-7H2,1-4H3 |
InChI Key |
DXIOPGVUPMANQF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CCCN(S(=O)(=O)C)S(=O)(=O)C)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.